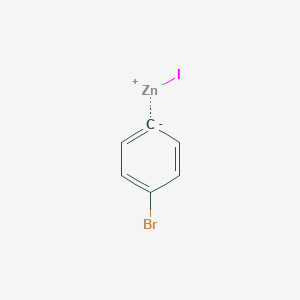

4-Bromophenylzinc iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromobenzene;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIIAGJFCAKUCV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)Br.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Organozinc Reagents in Modern Synthesis

An In-Depth Technical Guide to 4-Bromophenylzinc Iodide: Properties, Synthesis, and Applications in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Organozinc compounds have carved a crucial niche in the synthetic chemist's toolbox, prized for their unique balance of reactivity and functional group tolerance.[1][2] Unlike their more reactive organolithium and Grignard counterparts, organozinc reagents exhibit a remarkable compatibility with a wide array of sensitive functional groups such as esters, nitriles, and ketones.[1][3] This characteristic makes them invaluable in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries.[4] Among the vast family of organozinc halides, this compound stands out as a versatile and commercially available building block for the introduction of the 4-bromophenyl moiety, a common structural motif in biologically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Core Physicochemical Properties

This compound is most commonly supplied and used as a solution in tetrahydrofuran (THF), typically at a concentration of 0.5 M.[5] The inherent instability of the isolated solid necessitates its handling in solution under an inert atmosphere.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrIZn | [6] |

| Molecular Weight | 348.29 g/mol | |

| CAS Number | 148651-39-2 | |

| Appearance | Typically a solution in THF | |

| Density (0.5 M in THF) | ~1.045 g/mL at 25 °C | |

| Storage Temperature | 2-8°C |

Synthesis of this compound: A Practical Approach

The preparation of arylzinc halides can be achieved through several methods, with the direct insertion of activated zinc metal into an aryl halide being one of the most direct and atom-economical routes.[7][8] The key to success in this transformation is the activation of the zinc metal, as the commercially available dust is often coated with a passivating layer of zinc oxide.

The Knochel-Krasovskiy Protocol: LiCl-Mediated Zinc Insertion

A highly efficient and widely adopted method for the synthesis of functionalized arylzinc reagents was developed by the Knochel group.[8] This protocol utilizes lithium chloride (LiCl) as a crucial additive to facilitate the oxidative insertion of zinc into the aryl halide. The role of LiCl is twofold: it helps to break up the zinc oxide layer and, more importantly, it solubilizes the initially formed organozinc species from the metal surface, preventing fouling and allowing the reaction to proceed to completion.[7][8] This method is particularly advantageous as it often proceeds at moderate temperatures and tolerates a broad range of functional groups.[8]

Experimental Protocol: Preparation of this compound

Disclaimer: This protocol is intended for experienced researchers in a well-equipped chemical laboratory. Appropriate personal protective equipment (PPE) must be worn at all times. All operations should be conducted in a fume hood under an inert atmosphere (e.g., argon or nitrogen).

Materials:

-

4-Bromoiodobenzene

-

Zinc dust (<10 micron, activated)

-

Anhydrous Lithium Chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask and other appropriate glassware

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

-

Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.

-

Reagent Charging: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add zinc dust (1.2 equivalents) and anhydrous LiCl (1.2 equivalents). The flask is then thoroughly flame-dried under vacuum and backfilled with inert gas.

-

Solvent Addition: Anhydrous THF (e.g., 20 mL) is added to the flask via cannula or syringe.

-

Substrate Addition: A solution of 4-bromoiodobenzene (1 equivalent) in anhydrous THF (e.g., 10 mL) is added dropwise to the stirring suspension of zinc and LiCl at room temperature. The reactivity of aryl iodides is generally higher than aryl bromides, facilitating the selective insertion of zinc into the C-I bond.[9]

-

Reaction Monitoring: The reaction is typically exothermic and may require occasional cooling with a water bath. The progress of the reaction can be monitored by GC-MS analysis of quenched aliquots. The reaction is generally complete within 2-4 hours.

-

Reagent Use: The resulting slurry of this compound is not isolated but is used directly in subsequent reactions. The concentration of the reagent can be determined by titration of a quenched aliquot with a standard solution of iodine.

Diagram of Synthesis Workflow

Caption: Workflow for the in situ preparation of this compound.

Reactivity and Key Applications: The Negishi Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling.[1][10] This reaction forms a carbon-carbon bond between the organozinc compound and an organic halide or triflate. The Negishi coupling is renowned for its high yields, mild reaction conditions, and excellent functional group tolerance.[10]

Mechanism of the Negishi Coupling

The catalytic cycle of the Negishi coupling generally proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R-X), forming a Pd(II) intermediate.

-

Transmetalation: The organozinc reagent (Ar-ZnI) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Diagram of the Negishi Catalytic Cycle

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

General Protocol for Negishi Coupling with this compound

Materials:

-

In situ prepared this compound solution in THF

-

Aryl or vinyl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like SPhos or XPhos)

-

Anhydrous solvent (e.g., THF, Dioxane)

Step-by-Step Procedure:

-

Catalyst Preparation: In a separate Schlenk flask under an inert atmosphere, the palladium catalyst and any additional ligands are dissolved or suspended in the anhydrous reaction solvent.

-

Addition of Electrophile: The aryl or vinyl halide/triflate (1 equivalent) is added to the catalyst mixture.

-

Addition of Organozinc Reagent: The solution of this compound (typically 1.1-1.5 equivalents) is then added dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: The reaction is stirred at room temperature or heated (typically to 50-80 °C) until completion, which is monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

The choice of palladium catalyst and ligand is critical and often depends on the nature of the electrophile. For example, sterically hindered or electron-rich aryl chlorides may require more active catalyst systems employing bulky, electron-rich phosphine ligands.[3][11]

Advantages in Synthesis and Drug Development

The use of this compound offers several distinct advantages for research and development professionals:

-

High Functional Group Tolerance: The moderate reactivity of the C-Zn bond allows for the presence of esters, amides, nitriles, and even ketones in the coupling partners, minimizing the need for protecting group strategies.[3]

-

Chemoselectivity: The reagent can be prepared and used in the presence of other halides, such as the bromo group on the phenyl ring, enabling sequential cross-coupling reactions.

-

Commercial Availability: The availability of this compound as a standardized solution in THF enhances reproducibility and convenience, saving valuable research time.[12]

-

Relevance in Drug Discovery: The 4-bromophenyl scaffold is a common feature in many pharmaceutical agents. The ability to introduce this group efficiently via Negishi coupling is a valuable tool in medicinal chemistry for generating libraries of potential drug candidates. The bromine atom itself can serve as a handle for further functionalization or can be important for binding interactions.[13]

Safe Handling and Storage

Organozinc reagents, including this compound, are air and moisture sensitive.[4][14] Although aryl zinc halides are generally less pyrophoric than their dialkylzinc counterparts, they will degrade upon exposure to the atmosphere.[14]

-

Handling: Always handle under an inert atmosphere of argon or nitrogen using Schlenk line or glovebox techniques. Use dry, clean syringes or cannulas for transferring solutions.

-

Storage: Commercially available solutions should be stored in their original sealed containers at the recommended temperature (2-8°C) to ensure long-term stability. Partially used bottles should be carefully resealed under an inert atmosphere.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its favorable balance of reactivity and functional group tolerance, coupled with its central role in the robust and reliable Negishi cross-coupling reaction, makes it an indispensable tool for the construction of complex organic molecules. For researchers and drug development professionals, a thorough understanding of its properties, preparation, and application provides a strategic advantage in the efficient synthesis of novel compounds and pharmaceutical intermediates.

References

-

Herath, A., Molteni, V., Pan, S., et al. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters. Available from: [Link]

-

PubChem. (n.d.). This compound. PubChem Compound Summary for CID 4595200. Retrieved from: [Link]

-

Wikipedia. (2023). Organozinc chemistry. In Wikipedia. Retrieved from: [Link]

-

Reddit. (2020). Organozinc Stability. r/chemistry. Retrieved from: [Link]

-

Neufeldt, S. R., & Sanford, M. S. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research. Available from: [Link]

-

ResearchGate. (n.d.). Commonly employed techniques for the preparation of organozinc reagents. Retrieved from: [Link]

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition. Available from: [Link]

-

LibreTexts Chemistry. (2023). Organozinc Chemistry. Retrieved from: [Link]

-

Organic Syntheses. (2018). Preparation of Air- and Moisture-Stable Solid Aryl- and Heteroarylzinc Pivalates and their Application in Cross-Coupling Reactions. Org. Synth. 2018, 95, 127-143. Available from: [Link]

-

Cantillo, D., & Kappe, C. O. (2018). On-demand synthesis of organozinc halides under continuous flow conditions. Nature Protocols. Available from: [Link]

-

Wikipedia. (2023). Negishi coupling. In Wikipedia. Retrieved from: [Link]

-

Dai, C., & Fu, G. C. (2006). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. Available from: [Link]

-

Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from: [Link]

-

St. Jean, R. A., & Fagnou, K. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. Angewandte Chemie International Edition. Available from: [Link]

-

Markech, B., & Stanetty, P. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Kim, J., & Lee, Y. (2016). Adamantylzinc Bromides: Direct Preparation and Application to Cross-Coupling Reaction. ChemInform. Available from: [Link]

-

ChemOrgChem. (2020, November 16). Appel Reaction/Negishi Cross-Coupling/Problem Solved/ CSIR 2014. YouTube. Available from: [Link]

-

Aikawa, K., & Mikami, K. (2012). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. Available from: [Link]

-

Loc'h, C., & Maziere, B. (2000). Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process. Current Pharmaceutical Design. Available from: [Link]

-

Krasovskiy, A., Duplais, C., & Lipshutz, B. H. (2010). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. Organic Letters. Available from: [Link]

-

Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from: [Link]

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. On-demand synthesis of organozinc halides under continuous flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound, 0.50 M in THF | 148651-39-2 [sigmaaldrich.com]

- 6. This compound | C6H4BrIZn | CID 4595200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]

- 12. Rieke Metals LLC 4-BROMOPHENYL ZN I, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 13. Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

4-Bromophenylzinc iodide CAS number and structure

An In-Depth Technical Guide to 4-Bromophenylzinc Iodide: Synthesis, Mechanism, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal organozinc reagent in modern synthetic chemistry. Organozinc compounds, while among the first organometallics discovered, have seen a resurgence due to their unique balance of reactivity and functional group tolerance.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reagent's physicochemical properties, synthesis, mechanistic role in palladium-catalyzed cross-coupling, and practical applications. We will explore detailed, field-proven protocols, the causality behind experimental choices, and critical safety considerations to ensure proficient and safe utilization of this versatile synthetic tool.

Introduction to Aryl-Zinc Reagents

Organometallic reagents are fundamental tools for constructing carbon-carbon bonds, a cornerstone of molecular synthesis in pharmaceuticals, agrochemicals, and materials science.[1] Among these, organozinc compounds (R-Zn-X) occupy a crucial niche. First prepared by Edward Frankland in 1848, they were initially overshadowed by the more reactive Grignard (R-Mg-X) and organolithium (R-Li) reagents.[2] However, their lower reactivity is precisely what imparts their key advantage: a remarkable tolerance for a wide array of functional groups (e.g., esters, nitriles, amides). This chemoselectivity minimizes the need for cumbersome protecting group strategies, streamlining complex synthetic routes.

This compound (BrC₆H₄ZnI) is a representative aryl-zinc halide that serves as a robust nucleophilic partner in cross-coupling reactions. Its primary utility is in the Negishi coupling, a palladium- or nickel-catalyzed reaction that forges a new C-C bond between the organozinc species and an organic halide or triflate.[3] The presence of the bromo-substituent on the phenyl ring makes this compound a particularly useful building block, as the bromine atom can serve as a handle for subsequent orthogonal cross-coupling reactions, allowing for the sequential and controlled construction of complex biaryl and poly-aryl systems.

Physicochemical Properties and Structure

A clear understanding of a reagent's properties is paramount for its effective use. This compound is most commonly supplied and used as a solution, typically 0.5 M in tetrahydrofuran (THF), as the neat solid is not typically isolated due to stability concerns.

| Property | Data | Source(s) |

| CAS Number | 148651-39-2 | [4][5][6] |

| Molecular Formula | C₆H₄BrIZn | [4] |

| Molecular Weight | 348.29 g/mol | [4] |

| Linear Formula | BrC₆H₄ZnI | |

| SMILES String | Brc1ccc([Zn]I)cc1 | |

| Appearance | Typically a solution in THF | |

| Solubility | Soluble in ethereal solvents like THF and Diethyl Ether | |

| Storage Temperature | 2-8°C, under an inert atmosphere (Argon or Nitrogen) | [5] |

| Key Sensitivities | Air and moisture sensitive | [1][2][5][7] |

Chemical Structure:

The structure consists of a para-brominated phenyl ring where the carbon atom opposite the bromine is covalently bonded to a zinc atom, which in turn is bonded to an iodine atom.

Image based on PubChem CID 4595200[4]

Synthesis of this compound

While commercially available in solution, this compound can be readily prepared in situ for immediate consumption. The most common method involves the direct oxidative addition of zinc metal into the carbon-iodine bond of 1-bromo-4-iodobenzene. For this reaction to proceed efficiently, the zinc metal must be "activated" to remove the passivating layer of zinc oxide from its surface.

Protocol: Synthesis via Activated Zinc (Rieke Zinc)

This protocol describes the preparation from 1-bromo-4-iodobenzene using a highly reactive form of zinc known as Rieke Zinc.[2]

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Potassium metal

-

Anhydrous Tetrahydrofuran (THF)

-

1-bromo-4-iodobenzene

-

Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, and inert gas (Argon) setup.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a three-neck flask fitted with a reflux condenser and an argon inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of argon. This is critical as organozinc reagents are moisture-sensitive.[2][7]

-

Preparation of Activated Zinc: In the reaction flask, add anhydrous ZnCl₂ (1.1 eq.) and potassium (2.2 eq.) to anhydrous THF. The mixture is heated to reflux with vigorous stirring for 2-3 hours. During this time, the potassium reduces the ZnCl₂ to a finely divided, highly reactive black powder of metallic zinc (Rieke Zinc).

-

Formation of the Organozinc Reagent: Cool the black suspension of activated zinc to room temperature. Prepare a solution of 1-bromo-4-iodobenzene (1.0 eq.) in anhydrous THF and add it dropwise to the zinc suspension.

-

Reaction Control: An exothermic reaction should be observed. Maintain the internal temperature below 30°C using a water bath. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective insertion of zinc.

-

Completion and Use: Stir the reaction mixture at room temperature for 2-4 hours. The completion of the reaction results in a grayish solution of this compound. This solution should be used directly in the subsequent coupling step without isolation.

Causality Note: The choice of THF as a solvent is crucial. Its Lewis basicity helps to stabilize the organozinc species in solution. The use of activated zinc is necessary because commercial zinc dust or turnings are often not reactive enough to initiate the oxidative addition under mild conditions.[2]

Synthesis Workflow Diagram```dot

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol: Application in Negishi Coupling

This protocol provides a representative procedure for coupling this compound with an aryl bromide.

Reaction: Coupling of this compound with 1-bromo-4-methoxybenzene.

Materials:

-

This compound solution (0.5 M in THF, 1.2 eq.)

-

1-bromo-4-methoxybenzene (1.0 eq.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

XPhos (4 mol%)

-

Anhydrous THF

-

Standard Schlenk line or glovebox equipment

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried Schlenk flask under argon, add Pd₂(dba)₃ (0.02 eq.) and XPhos (0.04 eq.). Add anhydrous THF to dissolve the catalyst and ligand, forming the active Pd(0) complex.

-

Reagent Addition: To the catalyst solution, add 1-bromo-4-methoxybenzene (1.0 eq.).

-

Initiation of Coupling: Slowly add the 0.5 M solution of this compound (1.2 eq.) to the reaction mixture at room temperature via syringe.

-

Reaction Monitoring: Heat the reaction mixture to 60°C and stir for 4-12 hours. The progress can be monitored by TLC or GC-MS by quenching a small aliquot with saturated ammonium chloride solution.

-

Workup: Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the product, 4-bromo-4'-methoxybiphenyl.

Trustworthiness Note: This protocol is a self-validating system. The use of a well-defined, commercially available ligand like XPhos ensures high catalyst activity and reproducibility. [3]Monitoring the reaction confirms the consumption of starting materials, and standard workup and purification procedures ensure the isolation of the desired product.

Safety, Handling, and Storage

Organozinc reagents demand careful handling due to their reactivity.

-

Pyrophoric Nature: While less reactive than organolithiums, organozinc compounds can be pyrophoric, especially in concentrated forms. They react exothermically with air and water. [2]All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. [8]* Storage: this compound solutions should be stored in a refrigerator (2-8°C) in a sealed bottle, often a ChemSeal™ bottle with a resealable septum, to prevent degradation. [5]* Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when handling organozinc reagents.

-

Quenching: Unused or residual organozinc reagents must be quenched safely. This is typically done by slow, dropwise addition of the reagent to a cooled (0°C) solution of a protic solvent like isopropanol or tert-butanol in an inert solvent like hexane. A more vigorous quench with water or ethanol should be avoided initially.

Conclusion

This compound is a highly valuable and versatile reagent for the construction of carbon-carbon bonds. Its excellent functional group tolerance, coupled with the efficiency of the Negishi cross-coupling reaction, makes it an indispensable tool in modern organic synthesis and drug discovery. By understanding its properties, synthesis, and the mechanistic underpinnings of its reactivity, researchers can effectively leverage this reagent to build complex molecular architectures with precision and efficiency. Adherence to strict safety and handling protocols is essential for its successful and safe implementation in the laboratory.

References

-

This compound | C6H4BrIZn | CID 4595200. PubChem. [Link]

-

Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. ACS Publications - Organic Process Research & Development. [Link]

-

SOLID, AIR- AND MOISTURE-STABLE ARYL- AND HETEROARYLZINC PIVALATES: PREPARATION AND USE IN CROSS-COUPLING REACTIONS. Organic Syntheses. [Link]

-

Safety data sheet. Agilent. [Link]

-

Organozinc chemistry. Wikipedia. [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. [Link]

-

Negishi coupling. Wikipedia. [Link]

-

Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. PubMed. [Link]

-

Scalable Continuous Synthesis of Organozinc Reagents and Their Immediate Subsequent Coupling Reactions. ACS Publications - Organic Process Research & Development. [Link]

-

Negishi Coupling. Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic Chemistry Portal. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H4BrIZn | CID 4595200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-溴苯基碘化锌 CAS#: 148651-39-2 [m.chemicalbook.com]

- 6. This compound | 148651-39-2 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. agilent.com [agilent.com]

An In-depth Technical Guide to the Stability and Storage of 4-Bromophenylzinc Iodide

This guide provides an in-depth analysis of the factors influencing the stability of 4-bromophenylzinc iodide and outlines field-proven protocols for its optimal storage and handling. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, validated methodologies to ensure the integrity and reactivity of this critical organometallic reagent.

Introduction: The Role and Nature of this compound

This compound is a highly valuable organozinc reagent, belonging to the class of heteroleptic organozinc halides (RZnX)[1]. Its primary utility in modern organic synthesis lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling[1][2]. These reactions are fundamental to the construction of carbon-carbon bonds, enabling the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials[3].

Unlike their more reactive organolithium or Grignard counterparts, organozinc reagents like this compound exhibit a remarkable tolerance for a wide array of functional groups (e.g., esters, ketones, cyanides)[1][4]. This functional group compatibility stems from the moderate polarity of the carbon-zinc bond, which renders the reagent less nucleophilic and basic, thereby enhancing chemoselectivity[1][5]. However, this valuable reactivity profile is intrinsically linked to the reagent's stability, which is highly sensitive to environmental conditions. Understanding and controlling these conditions is paramount to achieving reproducible and successful synthetic outcomes.

Fundamental Principles of Stability

The stability of this compound is governed by the nature of its carbon-zinc bond and its behavior in solution.

The Carbon-Zinc Bond

The bond between the phenyl carbon and the zinc atom is a polar covalent bond, with electron density polarized toward the carbon due to differences in electronegativity (C: 2.55, Zn: 1.65)[1]. While this polarization is what enables its nucleophilic character, the bond is significantly less ionic than the C-Mg or C-Li bonds. This reduced ionicity is the primary reason for its greater functional group tolerance. However, the bond remains susceptible to cleavage by protic species and electrophilic attack by atmospheric components like oxygen.

The Schlenk Equilibrium

In solution, particularly in coordinating solvents like tetrahydrofuran (THF), organozinc halides exist in a dynamic equilibrium known as the Schlenk equilibrium[1][5]. This equilibrium involves the disproportionation of the organozinc halide (RZnX) into a diorganozinc species (R₂Zn) and a zinc dihalide (ZnX₂).

Caption: The Schlenk equilibrium for this compound in solution.

The formation of the diarylzinc species, bis(4-bromophenyl)zinc, is significant because diorganozinc compounds are generally more reactive and pyrophoric than their halide counterparts[1][6]. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of coordinating salts like lithium chloride[7][8].

Critical Factors Influencing Reagent Stability

The decomposition of this compound is primarily driven by its sensitivity to atmospheric components and improper temperature control.

Moisture and Protic Solvents (Hydrolysis)

The most common degradation pathway is hydrolysis. The C-Zn bond is highly susceptible to protonolysis by water and other protic sources (e.g., alcohols). This reaction is rapid and irreversible, leading to the formation of bromobenzene and zinc hydroxyiodide, effectively quenching the active reagent.

Air (Oxidation)

Organozinc compounds are sensitive to atmospheric oxygen. While aryl zinc halides are generally less pyrophoric than dialkylzincs, they still react with oxygen, particularly the more reactive diarylzinc species present due to the Schlenk equilibrium[3][5]. This oxidative degradation leads to the formation of phenoxide species after workup, reducing the yield of the desired coupling product. Therefore, all handling and storage must be performed under a dry, inert atmosphere (e.g., argon or nitrogen). [1][9]

Temperature

Elevated temperatures accelerate the rate of decomposition reactions and can shift the Schlenk equilibrium. Commercial suppliers consistently recommend refrigerated storage to maintain the reagent's shelf life and ensure its activity.

Light

While less documented for aryl zinc halides compared to dialkylzinc compounds, light can promote the formation of radical species, leading to decomposition and unwanted side reactions[6]. As a precautionary measure, it is best practice to protect the reagent from light.

Caption: Primary decomposition pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the quality of this compound.

Storage Conditions

Upon receipt, the reagent should be stored immediately under the recommended conditions.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C[10][11][12] | Minimizes thermal decomposition and slows unwanted side reactions. |

| Atmosphere | Inert gas (Argon preferred) | Prevents rapid degradation via hydrolysis and oxidation[1][9]. |

| Container | Original supplier bottle (e.g., ChemSeal™)[10][13] | Designed with septa that ensure an airtight seal for repeated, safe access. |

| Light | Store in the dark or in an amber bottle | Prevents potential light-induced decomposition[6]. |

Experimental Workflow: Safe Handling and Transfer

Proper handling using air-free techniques is critical to prevent contamination and degradation during experimental use.

Caption: Workflow for the safe transfer of air-sensitive organozinc reagents.

Step-by-Step Protocol for Reagent Transfer:

-

Preparation: Assemble and flame-dry all necessary glassware (e.g., Schlenk flask, syringes, needles) under vacuum to remove adsorbed moisture. Allow the glassware to cool to room temperature under a positive pressure of dry argon or nitrogen.

-

Equilibration: Remove the this compound bottle from cold storage and allow it to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold bottle.

-

Inert Atmosphere: Once equilibrated, pierce the bottle's septum with a needle connected to an inert gas line (e.g., a manifold or balloon) to maintain a positive pressure.

-

Withdrawal: Using a clean, dry syringe with a needle, pierce the septum. Slowly draw the required volume of the reagent into the syringe. It is good practice to pull a small amount of inert gas into the syringe (a "headspace bubble") to protect the reagent from any air that might be at the needle tip.

-

Transfer: Swiftly transfer the needle from the reagent bottle to the septum of the reaction flask. Inject the reagent into the reaction mixture, preferably with the needle tip below the solvent surface to avoid splashing onto the flask walls.

-

Cleanup and Storage: Immediately quench any residual reagent in the syringe by drawing up a quenching solvent like isopropanol before cleaning. Securely wrap the reagent bottle's septum with electrical tape or parafilm to protect it and return the bottle to refrigerated storage.

Quality Control: Assessing Reagent Activity

For long-stored reagents or when reaction yields are inconsistent, it is prudent to determine the active concentration of the organozinc solution. Iodometric titration is a reliable and straightforward method for this purpose.

Protocol for Iodometric Titration:

-

Preparation: In a flame-dried flask under an inert atmosphere, add a precisely weighed amount of solid iodine (I₂). Dissolve the iodine in anhydrous THF or another suitable dry solvent.

-

Titration: Cool the iodine solution in an ice bath (0°C). Slowly add a known volume (e.g., 1.00 mL) of the this compound solution dropwise via syringe until the characteristic dark color of the iodine just disappears. The persistence of a colorless or pale yellow solution indicates the endpoint.

-

Calculation: The reaction is 1:1 between the organozinc reagent and iodine. The molarity of the active reagent can be calculated as follows:

Molarity (mol/L) = (mass of I₂ (g) / molar mass of I₂ ( g/mol )) / volume of organozinc solution added (L)

This titration quantifies the amount of active C-Zn bonds capable of reacting with iodine, providing a direct measure of the reagent's effective concentration.

Conclusion

This compound is a powerful tool in synthetic chemistry, prized for its balance of reactivity and functional group tolerance. However, its efficacy is entirely dependent on its chemical integrity. By understanding the fundamental principles of its stability—particularly its acute sensitivity to moisture and air—and by rigorously applying the storage and handling protocols detailed in this guide, researchers can ensure the reagent's reliability and achieve consistent, high-yielding results in their synthetic endeavors. The self-validating nature of these protocols, rooted in the principles of air-free chemistry, provides a robust framework for success.

References

- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. (n.d.).

- Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. (2024).

- Organozinc Reagents Prepared From Highly Active Zinc - Rieke. (2012). Wiley Online Library.

- Organozinc Chemistry. (2023). LibreTexts.

- Organozinc chemistry. (n.d.). Wikipedia.

- Organozinc Stability. (2020). Reddit.

- Organozinc Reagents. (n.d.). University of Wisconsin-Madison.

- Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. (2018). Organic Syntheses.

- Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding. (2023).

- Coupling of Arylzinc Reagents with Aryl and Alkenyl Halides. (2014).

- This compound. (n.d.). ChemicalBook.

- This compound 0.5M tetrahydrofuran. (n.d.). Sigma-Aldrich.

- Commonly employed techniques for the preparation of organozinc... (n.d.).

- This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles. (n.d.). Thermo Fisher Scientific.

- 4-溴苯基碘化锌. (n.d.). ChemicalBook.

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 10. This compound | 148651-39-2 [amp.chemicalbook.com]

- 11. 4-溴苯基碘化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-溴苯基碘化锌 CAS#: 148651-39-2 [m.chemicalbook.com]

- 13. This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles 50 mL [thermofisher.com]

An In-depth Technical Guide to the Solubility of 4-Bromophenylzinc Iodide in Organic Solvents

For researchers, medicinal chemists, and professionals in drug development, the precise control of reaction conditions is paramount. Organozinc reagents, such as 4-bromophenylzinc iodide, are mainstays in modern synthetic chemistry, particularly in cross-coupling reactions like the Negishi coupling. The efficacy and reproducibility of these reactions are intrinsically linked to the solubility of the organometallic species in the chosen solvent system. This guide provides a comprehensive overview of the solubility characteristics of this compound, the underlying chemical principles, and detailed methodologies for its determination, ensuring scientific integrity and practical applicability.

The Chemical Nature and Solubility Principles of this compound

This compound (BrC₆H₄ZnI) is a heteroleptic organozinc reagent, meaning it possesses two different types of ligands—an aryl group and a halide—attached to the zinc center[1]. This structure imparts a significant degree of polarity to the molecule. The solubility of such organometallic compounds is governed by a complex interplay of factors including solvent polarity, the coordinating ability of the solvent, and the potential for the reagent to exist in various equilibrium states in solution[1][2].

The zinc atom in organozinc halides is a Lewis acid, capable of accepting electron density from coordinating solvents. This interaction is a primary driver of solubility. Ethereal solvents, such as tetrahydrofuran (THF) and diethyl ether (Et₂O), are particularly effective due to the presence of lone pairs of electrons on the oxygen atom, which can coordinate to the zinc center, thereby stabilizing the organometallic species in solution.

Furthermore, organozinc halides in solution can exist in a dynamic Schlenk equilibrium:

Figure 2: Workflow for solubility determination of this compound by qNMR.

Step-by-Step Methodology

-

Preparation of the Internal Standard Stock Solution:

-

Under an inert atmosphere, accurately weigh a known mass of the internal standard into a Schlenk flask.

-

Add a precise volume of the anhydrous deuterated solvent to create a stock solution of known concentration.

-

-

Preparation of the Saturated Solution:

-

In a separate Schlenk flask, add an excess amount of solid this compound.

-

Using a gas-tight syringe, add a known volume of the anhydrous deuterated solvent to the flask.

-

Seal the flask and stir the suspension vigorously at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Sample Preparation for NMR Analysis:

-

Allow the undissolved solid in the saturated solution to settle completely.

-

Under a positive pressure of inert gas, carefully draw a known volume of the clear supernatant (the saturated solution) into a gas-tight syringe.

-

In a clean, dry NMR tube equipped with a J. Young valve, add a precise volume of the internal standard stock solution.

-

Inject the known volume of the saturated this compound solution into the NMR tube.

-

Seal the NMR tube with the J. Young valve.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum of the sample. Ensure a long relaxation delay (D1) is used (typically 5 times the longest T₁ of the protons of interest) to allow for full relaxation of the nuclei, which is essential for accurate integration.

-

-

Data Analysis and Calculation:

-

Integrate a well-resolved signal from this compound (e.g., aromatic protons) and a signal from the internal standard.

-

Calculate the concentration of this compound using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * C_std

Where:

-

C_analyte = Concentration of this compound (solubility)

-

I_analyte = Integral of the analyte signal

-

N_analyte = Number of protons giving rise to the analyte signal

-

I_std = Integral of the internal standard signal

-

N_std = Number of protons giving rise to the internal standard signal

-

C_std = Concentration of the internal standard in the final NMR sample

-

Handling, Storage, and Disposal

-

Handling: Always handle this compound and its solutions under an inert atmosphere. Use of a glovebox or Schlenk line is mandatory. Syringes and cannulas should be purged with inert gas before use.

-

Storage: Store in a cool, dry place, away from air and moisture. Commercially available solutions are often supplied in Sure/Seal™ bottles which provide a convenient way to maintain an inert atmosphere.

-

Disposal: Unused or waste this compound must be quenched carefully. This is typically done by slowly adding the organozinc solution to a stirring, cooled solution of a proton source in an inert solvent (e.g., isopropanol in THF). The resulting inorganic salts can then be disposed of in accordance with local regulations for hazardous waste.[3][4] Never quench with water directly, as the reaction can be highly exothermic and vigorous.

Conclusion

The solubility of this compound is a critical parameter for its effective use in organic synthesis. While it exhibits high solubility in ethereal solvents like THF, particularly in the presence of lithium chloride, its solubility in other common organic solvents is more limited. The choice of solvent should be guided by the specific requirements of the reaction, balancing solubility with potential reactivity. The provided qNMR protocol offers a reliable and accurate method for researchers to determine the solubility of this and other air-sensitive reagents in their solvent systems of interest, enabling greater control and reproducibility in their synthetic endeavors.

References

-

Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

-

Sciencemadness Wiki. (2019, April 1). Grignard reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (2008). Organozinc Reagents in DMSO Solvent: Remarkable Promotion of SN2′ Reaction for Allene Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (1993). SYNTHESIS OF BIARYLS VIA PALLADIUM-CATALYZED CROSSCOUPLING: 2-METHYL-4'-NITROBIPHENYL. Retrieved from [Link]

-

American Chemical Society. (n.d.). The Grignard Reagents. Retrieved from [Link]

-

PubMed. (2023, February 7). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. Retrieved from [Link]

-

ResearchGate. (2023, November 25). Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding. Retrieved from [Link]

-

Koszinowski, K. (2008). Aggregation of Organozinc Species in Solution and Their Reactivity. Retrieved from [Link]

-

ChemRxiv. (n.d.). Organozinc Reagents in Solution: Insights from ab initio Molecular Dynamics and X-ray Absorption Spectroscopy. Retrieved from [Link]

-

International Journal of Advance Research in Science and Engineering. (n.d.). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Retrieved from [Link]

- Richey, H. G. (Ed.). (2000). Handbook of Grignard Reagents. CRC Press.

-

International Journal of Pharmaceutics. (2009, March 18). Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Grignard Reagents. Retrieved from [Link]

-

ADMET and DMPK. (2019, October 12). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

-

Journal of the American Chemical Society. (2009, May 14). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]

-

DSpace. (n.d.). MIGRATIONS OF ORGANIC GROUPS diethyl ether (Et,O), tetrahydrofuran (THF) or LZdimethoxyethane @ME), or bjr using a preformed c. Retrieved from [Link]

-

National Institutes of Health. (2022, November 10). Quantitative NMR Interpretation without Reference. Retrieved from [Link]

-

Semantic Scholar. (2019, December 10). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

-

PubMed. (2017, January 18). Preparation of Polyfunctional Organozinc Halides by an InX3 - and LiCl-Catalyzed Zinc Insertion to Aryl and Heteroaryl Iodides and Bromides. Retrieved from [Link]

-

ResearchGate. (n.d.). Arylzinc Halides by Silver Catalyzed Zinc Insertion into Aryl Iodides. Retrieved from [Link]

-

Texas Woman's University. (n.d.). ETHIDIUM BROMIDE WASTE DISPOSAL GUIDANCE. Retrieved from [Link]

-

Organic Chemistry Portal. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

-

University of Hyderabad. (n.d.). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. Retrieved from [Link]

-

National Institutes of Health. (2010, November 11). 2-Chlorophenyl Zinc Bromide: A Convenient Nucleophile for the Mannich-Related Multicomponent Synthesis of Clopidogrel and Ticlopidine. Retrieved from [Link]

Sources

4-Bromophenylzinc iodide molecular weight and formula

An In-Depth Technical Guide to 4-Bromophenylzinc Iodide: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Introduction

Organozinc compounds hold a unique and powerful position in the synthetic chemist's toolkit. First prepared by Edward Frankland in 1848, they were among the earliest organometallic compounds discovered.[1] While often overshadowed by their more reactive Grignard and organolithium counterparts, the moderated reactivity of organozinc reagents is precisely what imparts their greatest advantage: a superior tolerance for a wide array of functional groups.[2] This feature minimizes the need for cumbersome protection-deprotection sequences, streamlining synthetic routes toward complex molecular targets.

This guide focuses on a particularly valuable member of this class: this compound. As a bifunctional reagent, it serves not only as a nucleophilic partner for introducing a phenyl group but also retains a bromine handle for subsequent, orthogonal transformations. This dual reactivity makes it an indispensable building block for researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatics, active pharmaceutical ingredients (APIs), and advanced materials. We will explore its fundamental properties, synthesis, handling, and application in the context of modern synthetic chemistry, with a focus on the mechanistic reasoning and practical expertise required for its successful utilization.

Part 1: Core Molecular and Physical Properties

This compound is an organometallic compound that is typically not isolated as a pure, stable solid for routine use. Instead, it is most commonly prepared and used in situ or sold as a solution, typically 0.5 M in tetrahydrofuran (THF), to maintain its stability and reactivity. Its fundamental properties are summarized below.

| Property | Data | Source(s) |

| Molecular Formula | C₆H₄BrIZn | [3] |

| Molecular Weight | 348.29 g/mol | |

| 348.3 g/mol | [3] | |

| CAS Number | 148651-39-2 | |

| IUPAC Name | bromobenzene;iodozinc(1+) | [3] |

| Common Synonyms | This compound | [3] |

| Typical Formulation | 0.5 M solution in Tetrahydrofuran (THF) |

Part 2: Synthesis of this compound

The preparation of arylzinc halides relies on the direct oxidative addition of zinc metal into a carbon-halogen bond. A critical aspect of this synthesis is the choice of starting material and the activation of the zinc metal.

Causality of Experimental Design

-

Choice of Precursor : The reagent's name, this compound, suggests its formation from a precursor containing both bromine and iodine. The logical starting material is 1-bromo-4-iodobenzene. The carbon-iodine bond is significantly weaker and more polarized than the carbon-bromine bond, making it far more susceptible to oxidative addition by zinc. This chemoselectivity is a cornerstone of the synthesis, ensuring that the zinc inserts into the C–I bond, leaving the C–Br bond intact for future functionalization. The greater reactivity of iodides over bromides is a well-established principle in cross-coupling chemistry.[4]

-

Zinc Activation : Commercial zinc dust or turnings are often coated with a passivating layer of zinc oxide, which impedes the reaction. Therefore, "activating" the zinc is essential to expose a fresh metallic surface.[1] Methods for activation include washing with dilute acid to dissolve the oxide layer, treatment with reagents like 1,2-dibromoethane, or using highly reactive "Rieke Zinc," which is prepared by the reduction of ZnCl₂.[1] This step is crucial for achieving reasonable reaction rates and high yields.

Experimental Workflow: In Situ Preparation

The following protocol describes a general, self-validating method for the laboratory-scale synthesis of this compound for immediate use in a subsequent reaction.

Diagram of Synthetic Workflow

Caption: Workflow for the in situ synthesis of this compound.

Step-by-Step Protocol:

-

Preparation: A Schlenk flask equipped with a magnetic stir bar is rigorously flame-dried under high vacuum and subsequently backfilled with an inert atmosphere (e.g., Argon).

-

Reagents: Activated zinc dust (1.5 equivalents) is added to the flask. Anhydrous THF is cannulated into the flask, followed by the dropwise addition of a solution of 1-bromo-4-iodobenzene (1.0 equivalent) in anhydrous THF.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 40°C) to initiate the oxidative addition. The reaction is exothermic and may not require external heating once initiated.

-

Monitoring: The consumption of the starting material can be monitored by quenching small aliquots with iodine (to convert R-ZnI to R-I) and analyzing by GC-MS.

-

Completion: Once the starting material is consumed (typically 2-4 hours), the resulting grayish solution of this compound is ready for immediate use. The excess zinc powder is allowed to settle before the supernatant is cannulated to the next reaction vessel.

Part 3: Handling, Storage, and Safety

Organozinc reagents are pyrophoric and highly sensitive to both moisture and oxygen.[1][2] This reactivity stems from the highly polarized carbon-zinc bond, which is a strong Brønsted base and readily protonated by water. Exposure to oxygen can lead to the formation of peroxide species and subsequent degradation. Therefore, strict air-free techniques, such as using a Schlenk line or a glovebox, are mandatory for handling these reagents.[1]

Commercially available solutions are typically stored under an inert atmosphere at 2-8°C to minimize degradation.

| Hazard Information | Description |

| Signal Word | Danger |

| Hazard Statements | H225: Highly flammable liquid and vapor. |

| H302: Harmful if swallowed. | |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. | |

| H351: Suspected of causing cancer (due to THF). | |

| Supplementary Hazards | EUH019: May form explosive peroxides (due to THF). |

| Precautionary Codes | P210, P280, P301+P312+P330, P305+P351+P338 |

(Data derived from safety information for 0.5M solution in THF).

Part 4: Spectroscopic Characterization

While the reagent is typically used in situ, its formation can be confirmed by NMR spectroscopy on a carefully quenched sample or, with extreme care, on the reaction mixture itself in a sealed NMR tube.

-

¹H NMR: The formation of the organozinc reagent from 1-bromo-4-iodobenzene will induce a shift in the signals of the aromatic protons. The protons ortho to the newly formed C-Zn bond will experience a different electronic environment compared to the starting material, typically resulting in an upfield or downfield shift that can be used for diagnostics.

-

¹³C NMR: The carbon atom directly bonded to zinc (the ipso-carbon) will show a significant shift in the ¹³C NMR spectrum, providing strong evidence of C-Zn bond formation.

-

Titration: A more practical method for quantifying the concentration of the prepared reagent is through titration. A common method involves reaction with a known amount of iodine, followed by back-titration of the unreacted iodine with a standard sodium thiosulfate solution.[5]

Part 5: Mechanism and Application in Negishi Cross-Coupling

The premier application of this compound is in the Negishi cross-coupling reaction, a palladium-catalyzed process that forges a new carbon-carbon bond between the organozinc species and an organic halide or triflate.[1][6]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The utility of this compound lies in its ability to participate in this cycle while preserving the C-Br bond for a potential second, different cross-coupling reaction.

Diagram of the Negishi Coupling Catalytic Cycle

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Mechanistic Pillars:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The organozinc reagent (R²-ZnI, where R² is the 4-bromophenyl group) exchanges its organic group with the halide on the palladium center. This is the step where the 4-bromophenyl moiety is transferred to the catalyst. The driving force is the formation of a stable zinc salt (ZnIX).

-

Reductive Elimination: The two organic groups on the palladium center (R¹ and R²) couple and are expelled from the coordination sphere, forming the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Representative Experimental Protocol: Negishi Coupling

-

Catalyst Preparation: In an inert-atmosphere glovebox or Schlenk line, a flask is charged with a palladium source (e.g., Pd(PPh₃)₄, 2-5 mol%) and the organic electrophile (e.g., an aryl iodide or bromide, 1.0 eq).

-

Reagent Addition: Anhydrous THF is added, followed by the slow, dropwise addition of the previously prepared or commercial solution of this compound (1.1-1.3 eq) at room temperature.

-

Reaction: The reaction is stirred at room temperature or heated as necessary (e.g., 60°C) and monitored by TLC or LC-MS until the starting electrophile is consumed.

-

Workup: The reaction is cooled to room temperature and carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction & Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.

Conclusion

This compound stands as a testament to the elegance and utility of organozinc chemistry. Its moderated reactivity affords a high degree of functional group tolerance, while its bifunctional nature—a nucleophilic carbon-zinc bond and a latent electrophilic carbon-bromine bond—provides a strategic entry point for the sequential construction of complex, polysubstituted aromatic systems. For scientists in both academic and industrial settings, particularly in the field of drug discovery, mastering the synthesis and application of this reagent opens a reliable and efficient pathway to novel molecular architectures. Its successful use hinges on a solid understanding of its properties, a commitment to rigorous air-free handling techniques, and an appreciation for the mechanistic subtleties of the cross-coupling reactions in which it excels.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Hörl, C., et al. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development. [Link]

-

Chen, Y.-H., et al. (2016). Preparation of functionalized solid arylzinc pivalates and their reaction in organic and aqueous media. Organic Syntheses, 93, 233-248. [Link]

-

Agilent. (2015). Safety data sheet. [Link]

-

Wikipedia. Organozinc chemistry. [Link]

-

Gutmann, B., et al. (2020). Scalable Continuous Synthesis of Organozinc Reagents and Their Immediate Subsequent Coupling Reactions. Organic Process Research & Development, 25(1), 59-71. [Link]

-

Barman, S., et al. (2022). Adamantylzinc Bromides: Direct Preparation and Application to Cross-Coupling Reaction. Asian Journal of Organic Chemistry, 11(9), e202200336. [Link]

- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Note: A general authoritative textbook reference, URL not applicable).

-

Thompson, A. L., et al. (2006). Synthesis and single-crystal X-ray characterization of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines. The Journal of Organic Chemistry, 71(3), 1009-1014. [Link]

-

Jin, M., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Nature Communications, 14(1), 7175. [Link]

-

ResearchGate. Characterization of organic iodides with iodine-127 nuclear magnetic resonance spectroscopy. [Link]

-

Krasovskiy, A., Duplais, C., & Lipshutz, B. H. (2009). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. Journal of the American Chemical Society, 131(43), 15592-15593. [Link]

-

Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Journal of Analytical Chemistry, 70(14), 1655-1681. [Link]

-

Krasovskiy, A., Duplais, C., & Lipshutz, B. H. (2009). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. ResearchGate. [Link]

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C6H4BrIZn | CID 4595200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Commercial Sourcing and Application of 4-Bromophenylzinc Iodide Solution

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Arylzinc Reagents in Modern Synthesis

In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions represent a cornerstone technology. Among the diverse array of organometallic nucleophiles, organozinc reagents hold a privileged position due to their remarkable functional group tolerance, moderate reactivity, and relatively low basicity.[1][2][3] This unique profile minimizes side reactions that can plague more reactive organolithium or Grignard reagents, making them indispensable tools in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[2][4]

4-Bromophenylzinc iodide, an arylzinc halide, is a key building block for introducing the 4-bromophenyl moiety. Its utility is most prominently showcased in the Negishi coupling, a versatile reaction that couples organozinc compounds with organic halides or triflates.[5][6] The commercial availability of this reagent as a standardized solution obviates the often labor-intensive and sensitive in situ preparation, offering researchers a reliable, off-the-shelf option to accelerate discovery and development workflows.[7] This guide provides a comprehensive technical overview of sourcing, quality control, and application of commercial this compound solutions.

Part 1: Commercial Availability and Sourcing Parameters

This compound is commercially available from several major chemical suppliers, typically as a 0.5 M solution in tetrahydrofuran (THF).[8] This standardization allows for consistent reaction stoichiometry and performance. When sourcing this reagent, it is critical to evaluate several key parameters on the supplier's specification sheet.

Key Commercial Suppliers & Product Specifications

Sourcing from reputable suppliers is paramount to ensure reagent quality and batch-to-batch consistency. The table below summarizes offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Concentration | Solvent | Packaging Notes |

| Sigma-Aldrich (Merck) | This compound solution | 148651-39-2 | 0.5 M | THF | Marketed as a product of Rieke Metals, Inc.[9] |

| Thermo Scientific (Alfa Aesar) | This compound, 0.5M in THF | 148651-39-2 | 0.5 M | THF | Packaged under Argon in resealable ChemSeal™ bottles.[8] |

| Synthonix Corporation | This compound, 0.50 M in THF | 148651-39-2 | 0.5 M | THF | Available via distributors like Sigma-Aldrich. |

The choice of supplier often depends on factors such as institutional pricing, regional availability, and preferred packaging formats like the ChemSeal™ bottles, which are designed to maintain an inert atmosphere over multiple uses.

The Chemistry Behind the Commercial Product

Commercial organozinc solutions are typically prepared via methods that ensure high quality and stability. While direct oxidative addition of zinc metal to aryl halides can be challenging, highly activated zinc, such as Rieke® Zinc, can facilitate this transformation directly.[3] An alternative and common route involves transmetalation from a more reactive organometallic species.[10][11] Understanding the likely origin of the commercial reagent provides insight into potential impurities and stability.

Caption: Probable synthetic route for commercial this compound.

Part 2: In-House Quality Control - Ensuring Reagent Molarity

Despite supplier specifications, the concentration of organometallic solutions can degrade over time due to improper storage, handling, or exposure to atmospheric moisture and oxygen.[2][12] Therefore, it is best practice for the end-user to verify the molarity of the solution upon receipt and periodically thereafter. A direct and reliable method is titration with iodine (I₂).[1][13][14] The reaction proceeds via a 1:1 stoichiometry where the organozinc reagent consumes the iodine, leading to a distinct color change at the endpoint.

Experimental Protocol: Iodometric Titration of this compound

This protocol is adapted from established methods for titrating organozinc and Grignard reagents.[13][15]

Materials:

-

This compound solution (the sample to be tested)

-

Anhydrous Iodine (I₂)

-

Anhydrous THF

-

Anhydrous Lithium Chloride (LiCl)

-

Argon or Nitrogen gas supply

-

Oven-dried glassware (10 mL round-bottom flask, magnetic stir bar)

-

Gas-tight syringes (e.g., 1.0 mL)

Procedure:

-

Prepare Titration Flask: Place an accurately weighed amount of iodine (e.g., 254 mg, 1.0 mmol) into a dry 10 mL round-bottom flask containing a stir bar.

-

Inert Atmosphere: Seal the flask with a rubber septum, and purge thoroughly with argon or nitrogen. This is critical as organozinc reagents are air and moisture sensitive.[1]

-

Dissolve Iodine: Add anhydrous THF (3-5 mL) to the flask. Stir until the iodine is completely dissolved, forming a characteristic brown solution. The presence of LiCl in the THF (to saturation, ~0.5 M) is recommended as it helps prevent the precipitation of magnesium or zinc salts, ensuring a sharp and clear endpoint.[13]

-

Cooling: Cool the iodine solution to 0 °C in an ice bath.

-

Titration: Using a precision 1.00 mL gas-tight syringe, add the this compound solution dropwise to the stirring iodine solution.

-

Endpoint Detection: The endpoint is reached upon the complete disappearance of the brown iodine color, resulting in a colorless or pale yellow solution. The persistence of the brown color indicates an excess of iodine, while a sharp transition to colorless marks the complete consumption of the titrant.[13][15]

-

Calculation: Record the volume (V) of the organozinc solution added in liters. The molarity (M) is calculated as: Molarity (M) = Moles of I₂ / Volume of organozinc solution added (L)

Caption: Workflow for the quality control titration of organozinc reagents.

Part 3: Application in Synthesis - The Negishi Cross-Coupling Reaction

The premier application of this compound is the Negishi cross-coupling reaction, which forges a new C-C bond between the 4-bromophenyl group and another organic electrophile, typically an aryl, vinyl, or alkyl halide.[5][6] The reaction is catalyzed by a palladium(0) complex.

Catalytic Cycle Overview

The mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R-X).

-

Transmetalation: The organic group from the organozinc reagent (Ar-ZnI) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are ejected, forming the final product (Ar-R) and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

Experimental Protocol: General Procedure for Negishi Coupling

This protocol provides a general starting point for coupling this compound with a generic aryl iodide. Optimization of catalyst, ligand, and temperature may be required for specific substrates.

Materials:

-

This compound solution, 0.5 M in THF (titrated)

-

Aryl iodide (Ar'-I) or Aryl bromide (Ar'-Br)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand)

-

Anhydrous reaction solvent (e.g., THF, Dioxane)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Catalyst Preparation: In a dry, argon-flushed flask, dissolve the aryl halide (1.0 equiv) and the palladium catalyst (1-5 mol%) in anhydrous THF.

-

Reagent Addition: To the stirring solution at room temperature, add the this compound solution (typically 1.1-1.5 equiv) via syringe. The higher reactivity of aryl iodides compared to bromides may allow for milder conditions.[16]

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-65 °C) to drive the reaction to completion. Progress can be monitored by TLC, GC, or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified, typically by flash column chromatography.

Part 4: Safe Handling and Storage

Organozinc reagents are sensitive to air and moisture and must be handled under an inert atmosphere (Argon or Nitrogen).[1][17]

-

Storage: Commercial solutions of this compound should be stored in their original sealed containers at the recommended temperature, typically 2-8°C.

-

Handling: Use well-maintained Schlenk lines or a glovebox for all transfers. Syringes and needles should be oven-dried and cooled in a desiccator before use.

-

Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. The THF solvent is highly flammable. Consult the Safety Data Sheet (SDS) for detailed hazard information before use.

Conclusion

Commercially available this compound solution is a powerful and convenient reagent for introducing the 4-bromophenyl synthon in complex molecule synthesis. Its reliability hinges on sourcing from reputable suppliers, understanding the product specifications, and implementing routine in-house quality control via titration. When combined with proper inert atmosphere techniques, this reagent provides a robust and reproducible tool for advancing research and development in chemistry and drug discovery.

References

-

Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings . Organic Syntheses, vol. 95, 2018, pp. 127-141. [Link]

-

Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings (Full Text) . Organic Syntheses. [Link]

-

General Procedure for Organozinc Preparation and Titration . Wiley-VCH. [Link]

-

Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents . Thieme E-Books & E-Journals. [Link]

-

Becker, M. R., et al. (2020). Scalable Continuous Synthesis of Organozinc Reagents and Their Immediate Subsequent Coupling Reactions . Organic Process Research & Development, 25(1), 53-63. [Link]

-

Safety data sheet - Organo Zinc Compound . Agilent. [Link]

-

Ketels, M., et al. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types . Organic Process Research & Development. [Link]

-

Negishi coupling . Wikipedia. [Link]

-

This compound | C6H4BrIZn . PubChem. [Link]

-

Negishi Coupling . Organic Chemistry Portal. [Link]

-

Ketels, M., et al. (2024). Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds . Organic Process Research & Development. [Link]

-

Organozinc Stability . Reddit. [Link]

-

Negishi cross-coupling reaction . YouTube. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides . Journal of the American Chemical Society, 131(22), 7532-7533. [Link]

-

Echeverria, P. G., & Speed, A. W. (2018). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design . Accounts of Chemical Research, 51(8), 1846-1855. [Link]

-

Commonly employed techniques for the preparation of organozinc reagents . ResearchGate. [Link]

-

Chen, Y., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides . Chemical Science, 14(45), 12567-12573. [Link]

-

On-demand synthesis of organozinc halides under continuous flow conditions . ResearchGate. [Link]

-

Hradil, P., et al. (2007). Synthesis of the Multisubstituted Halogenated Olefins via Cross-Coupling of Dihaloalkenes with Alkylzinc Bromides . The Journal of Organic Chemistry, 72(12), 4567-4576. [Link]

-

D’Amato, E., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis . Beilstein Journal of Organic Chemistry, 12, 2707-2751. [Link]

-

Krasovskiy, A., et al. (2006). Adamantylzinc Bromides: Direct Preparation and Application to Cross-Coupling Reaction . Organic Letters, 8(18), 3959-3962. [Link]

-

Krasovskiy, A., et al. (2010). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents . Organic Letters, 12(21), 4742-4744. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 有机锌试剂 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. H58429.AD [thermofisher.com]

- 9. Rieke Metals LLC 4-BROMOPHENYL ZN I, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. orgsyn.org [orgsyn.org]

- 16. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

An In-Depth Technical Guide to the Safe Handling of 4-Bromophenylzinc Iodide

This guide provides comprehensive safety and handling protocols for 4-Bromophenylzinc iodide, a vital organozinc reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to instill a deep understanding of the causality behind each safety recommendation. Our focus is on creating self-validating systems of operation that ensure both experimental success and, most importantly, the safety of all laboratory personnel.

Understanding the Reagent: Physicochemical Properties and Intrinsic Hazards